molecular formula C13H29BF4N2 B1600203 N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate CAS No. 369405-27-6

N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate

Cat. No. B1600203
CAS RN: 369405-27-6
M. Wt: 300.19 g/mol
InChI Key: PEKVUVXZBLFOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’,N’-tetraisopropylformamidinium tetrafluoroborate, also known as diisopropylaminomethylidene(diisopropyl)ammonium tetrafluoroborate, is a chemical compound with the molecular formula C13H29BF4N2 . It is a white to beige solid in the form of a powder .


Molecular Structure Analysis

The molecular weight of N,N,N’,N’-tetraisopropylformamidinium tetrafluoroborate is 300.19 g/mol . The SMILES string representation of the molecule is FB-(F)F.CC(C)N(C=N+C)C(C)C)C(C)C .


Chemical Reactions Analysis

While specific chemical reactions involving N,N,N’,N’-tetraisopropylformamidinium tetrafluoroborate are not available, it’s known that this compound is used as a reagent in cross-coupling reactions .


Physical And Chemical Properties Analysis

N,N,N’,N’-tetraisopropylformamidinium tetrafluoroborate is a solid at room temperature . It has a melting point range of 280.0°C to 284.0°C .

Scientific Research Applications

Formation and Use in Carboxamide Synthesis

Carboxamides can be effectively and rapidly formed using reagents like N,N,N',N'-tetramethyl (succinimido) uronium tetrafluoroborate even in mixed aqueous/organic solvent systems. This alternative to carbodiimide reagents highlights its potential in facilitating amide bond formations, crucial in peptide synthesis and material science (Bannwarth & Knorr, 1991).

Activation of Carboxyl Groups for Affinity Chromatography

For the activation of carboxyl groups and the formation of N-hydroxysuccinimide esters on polymers, N,N,N',N'-Tetramethyl(succinimido) uronium tetrafluoroborate has been proposed as a preferred reagent. This method facilitates high yields of activation and coupling capacity for ligands and proteins, enhancing the efficiency of affinity chromatography columns and immobilization processes for proteins (Wilchek, Knudsen, & Miron, 1994).

Surface Functionalization of Nanocrystals

A ligand-exchange strategy utilizing compounds like nitrosonium tetrafluoroborate enables sequential surface functionalization of colloidal nanocrystals (NCs), preserving their size and shape. This approach is crucial for engineering the surface properties of NCs for various applications, including biomedical imaging, sensing, and catalysis, by allowing the NCs to be stabilized in polar, hydrophilic media (Dong et al., 2011).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. If it comes in contact with the eyes, rinse cautiously with water for several minutes .

Future Directions

As for future directions, N,N,N’,N’-tetraisopropylformamidinium tetrafluoroborate could continue to be explored in various chemical reactions, particularly in cross-coupling reactions . Its potential applications in other areas of chemistry could also be investigated.

properties

IUPAC Name

[di(propan-2-yl)amino]methylidene-di(propan-2-yl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N2.BF4/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8;2-1(3,4)5/h9-13H,1-8H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKVUVXZBLFOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)N(C=[N+](C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454429
Record name N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

369405-27-6
Record name N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate
Reactant of Route 2
N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate
Reactant of Route 3
N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate
Reactant of Route 5
N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate
Reactant of Route 6
N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.